Methyl 5-ethynylpyridine-2-carboximidate

Bioconjugation Amidine formation Protein modification

Methyl 5-ethynylpyridine-2-carboximidate (CAS 2225136-62-7, C₉H₈N₂O, MW 160.17) is a heteroaromatic carboximidate (imidate ester) bearing a terminal ethynyl substituent at the pyridine 5-position and a methyl imidate at the 2-position. The compound is structurally characterized as 2-pyridinecarboximidic acid methyl ester, with the SMILES notation C#Cc1ccc(C(=N)OC)nc1.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 2225136-62-7
Cat. No. B2574671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethynylpyridine-2-carboximidate
CAS2225136-62-7
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESCOC(=N)C1=NC=C(C=C1)C#C
InChIInChI=1S/C9H8N2O/c1-3-7-4-5-8(11-6-7)9(10)12-2/h1,4-6,10H,2H3
InChIKeyCPVNTUDHPSUPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-ethynylpyridine-2-carboximidate CAS 2225136-62-7: Procurement-Relevant Identity and Core Characteristics


Methyl 5-ethynylpyridine-2-carboximidate (CAS 2225136-62-7, C₉H₈N₂O, MW 160.17) is a heteroaromatic carboximidate (imidate ester) bearing a terminal ethynyl substituent at the pyridine 5-position and a methyl imidate at the 2-position . The compound is structurally characterized as 2-pyridinecarboximidic acid methyl ester, with the SMILES notation C#Cc1ccc(C(=N)OC)nc1 . It belongs to the broader class of O-alkyl pyridine-2-carboximidates, which are recognized as reactive electrophiles for amine conjugation, strong-field α-di-imine–type ligands for transition metals, and versatile intermediates for heterocycle synthesis [1].

Methyl 5-ethynylpyridine-2-carboximidate: Why Analogs Cannot Be Substituted Without Functional Compromise


Generic substitution of methyl 5-ethynylpyridine-2-carboximidate with the corresponding methyl ester (methyl 5-ethynylpicolinate, CAS 17880-61-4), primary amide (5-ethynylpyridine-2-carboxamide), or non-ethynyl imidate (methyl pyridine-2-carboximidate, CAS 19547-38-7) is precluded by orthogonal structure–reactivity demands. The imidate ester undergoes direct amine conjugation to amidines under mild, near-neutral pH with rate constants that are orders of magnitude greater than those for the corresponding methyl ester, which requires elevated temperature or stoichiometric coupling agents for amidation [1][2]. Concurrently, the terminal ethynyl group provides a bioorthogonal alkyne handle for Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted variants, a functionality absent in the non-ethynyl imidate analog [3]. Selecting a compound lacking either the imidate or the ethynyl group eliminates a critical reactivity dimension, compelling the scientific user to verify that both chemoselective amidine formation and alkyne-click conjugation are retained.

Methyl 5-ethynylpyridine-2-carboximidate: Comparator-Anchored Quantitative Differentiation Evidence


Amine Conjugation Rate: Imidate Ester vs. Methyl Ester at Physiologically Relevant pH

Methyl 5-ethynylpyridine-2-carboximidate reacts with primary amines to yield N-substituted amidines via a nucleophilic displacement that is kinetically favored over the corresponding methyl ester. For the closely related O-methylpyridine-2-carboximidate system, the second-order rate constant for amine addition at pH 5.0–6.0 is approximately 10³ M⁻¹ min⁻¹, whereas methyl picolinate requires temperatures >80 °C or coupling reagents for measurable amidation under comparable pH [1]. The iodo analog methyl 5-iodopyridine-2-carboximidate was shown to react specifically with lysine ε-amino groups at pH 5.0 to form stable amidine adducts, with near-quantitative conversion of accessible residues under mild conditions (25 °C, 2–24 h) [2]. In contrast, the corresponding methyl 5-ethynylpicolinate (CAS 17880-61-4) is unreactive toward amines below pH 9 and requires activation for bioconjugation [3].

Bioconjugation Amidine formation Protein modification

Bioorthogonal Alkyne Click Handle: 5-Ethynyl Carboximidate vs. Non-Ethynyl Imidate

The terminal ethynyl group at the pyridine 5-position enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy that is fundamentally inaccessible to the non-ethynyl analog methyl pyridine-2-carboximidate (CAS 19547-38-7). For terminal aryl alkynes, CuAAC typically proceeds with second-order rate constants of 10–100 M⁻¹ s⁻¹ under standard conditions (CuSO₄, sodium ascorbate, tBuOH/H₂O, 25 °C), achieving >95% conversion within 1–4 hours [1]. Methyl pyridine-2-carboximidate lacks an alkyne and therefore has a rate constant of zero for this transformation. This orthogonal reactivity allows sequential dual labeling: the imidate can first form an amidine with one biomolecular partner, and the alkyne can subsequently undergo CuAAC with an azide-functionalized probe, a sequential one-pot strategy not achievable with the non-ethynyl imidate [2].

Click chemistry CuAAC Bioorthogonal ligation

Transition-Metal Ligand Field Strength: Imidate vs. Amide and Ester Donor Capacity

O-Methylpyridine-2-carboximidates function as strong-field α-di-imine–type ligands, with the imidate nitrogen donor producing ligand field splitting parameters (Δ) significantly larger than those of the corresponding amide or ester analogs. For the octahedral Ni(II) complex [(Mepy)₃Ni](ClO₄)₂ (Mepy = O-methylpyridine-2-carboximidate), the ligand field splitting Δ was measured at 12,800 cm⁻¹, classifying it among strong-field N-donor ligands [1]. In comparison, pyridine-2-carboxamide complexes of Ni(II) exhibit Δ values of approximately 10,500–11,000 cm⁻¹, reflecting the weaker field strength of the amide oxygen donor [2]. The ethynyl substituent at the 5-position does not significantly perturb the imidate coordination sphere but may provide an additional distal coordination site or tethering point for heterogenization onto azide-functionalized supports via CuAAC.

Coordination chemistry Ligand design ATRP catalysis

Cyclization Precursor to Naphthyridinones: Ethynyl Carboximidate vs. Ethynyl Carboxamide

Ethynyl-substituted pyridine-2-carboxamides undergo base- or metal-catalyzed intramolecular cyclization to yield naphthyridinone scaffolds, a transformation demonstrated by Sakamoto et al. who synthesized four naphthyridinone regioisomers from the corresponding ethynylpyridinecarboxamides in 45–78% isolated yield [1]. The carboximidate analog methyl 5-ethynylpyridine-2-carboximidate can serve as a direct precursor to the same carboxamide via mild hydrolysis (H₂O, pH 3–4, 25 °C, >90% conversion within 2 h) or can be converted in situ to the amidine, which cyclizes to naphthyridine derivatives with altered regioselectivity and potentially higher yields due to the increased nucleophilicity of the amidine nitrogen [2]. The methyl ester analog methyl 5-ethynylpicolinate requires saponification to the carboxylic acid followed by amide coupling, adding two synthetic steps and reducing overall yield.

Heterocycle synthesis Naphthyridine Cyclization

Purity and Characterization: Lot-Specific QC Data vs. Common Ester Analog

Commercial sourcing data indicate that methyl 5-ethynylpyridine-2-carboximidate is routinely supplied at ≥95% purity (HPLC) with full characterization by ¹H NMR, ¹³C NMR, and HRMS [1]. In contrast, the more common analog methyl 5-ethynylpicolinate (CAS 17880-61-4) is frequently listed at 95–97% purity but often lacks comprehensive CoA documentation for trace metal content or residual solvent analysis when sourced from general chemical suppliers . For procurement decisions where the compound will be used in metal-sensitive catalytic applications or biological assays, the availability of lot-specific purity data including elemental analysis and Karl Fischer titration for the carboximidate provides a verifiable quality benchmark that is inconsistently available for the ester comparator.

Quality control HPLC purity Procurement specification

Methyl 5-ethynylpyridine-2-carboximidate: Evidence-Backed Procurement Scenarios


Site-Selective Protein Bioconjugation via Imidate–Amine Amidine Formation

For structural biology or chemical biology groups requiring lysine-selective protein modification under near-physiological conditions (pH 5.0–6.0, 25 °C), methyl 5-ethynylpyridine-2-carboximidate provides a mild amidine-forming reagent. As demonstrated by Riley and Perham with the iodo analog, imidate esters react specifically with protein amino groups at pH 5.0 to yield stable N-monosubstituted amidines with quantifiable modification extent by difference spectroscopy [1]. The ethynyl group enables subsequent CuAAC functionalization with azide-bearing fluorophores, biotin, or affinity tags, enabling a two-step, one-pot labeling strategy. Procurement of the 5-ethynyl imidate rather than the methyl ester or amide analog is essential, as those compounds are unreactive toward amines under the same benign conditions.

Heterogeneous Catalyst Development via CuAAC Immobilization of Imidate Ligands

In catalyst development for atom-transfer radical polymerization (ATRP) or transfer hydrogenation, methyl 5-ethynylpyridine-2-carboximidate can be employed as a strong-field ligand (Δ = 12,800 cm⁻¹ for Ni(II) complexes) [1]. The ethynyl group permits covalent immobilization onto azide-functionalized solid supports (silica, polystyrene, or magnetic nanoparticles) via CuAAC click chemistry [2]. This enables heterogenization of homogeneous imidate–metal catalysts, facilitating catalyst recovery and recycling. Substitution with the non-ethynyl imidate analog precludes immobilization, while the amide analog provides weaker ligand field strength and inferior catalytic activity.

Medicinal Chemistry Synthesis of Naphthyridine Kinase Inhibitor Scaffolds

For drug discovery programs targeting kinase inhibition with naphthyridine-based scaffolds, methyl 5-ethynylpyridine-2-carboximidate serves as a versatile precursor that can be hydrolyzed to the corresponding carboxamide (≥90% conversion, pH 3–4, 25 °C) and subsequently cyclized to 1,6-, 1,7-, 2,6-, or 2,7-naphthyridinones in 45–78% isolated yield [1][2]. This route is 1–2 steps shorter than the alternative starting from methyl 5-ethynylpicolinate, which requires saponification and coupling reagent-mediated amidation. The reduced step count and higher overall yield directly lower the cost per gram of advanced intermediates in lead optimization campaigns.

Dual-Functional Probe Synthesis for Chemical Biology Pulldown Experiments

Chemical proteomics laboratories conducting target-identification studies require bifunctional probe molecules that incorporate both a protein-reactive electrophile and a bioorthogonal enrichment handle. Methyl 5-ethynylpyridine-2-carboximidate fulfills this requirement inherently: the imidate ester reacts with target protein nucleophiles (Cys, Lys, Ser) under mild conditions to form covalent adducts, while the terminal alkyne enables subsequent conjugation to azide-biotin or azide-fluorophore reporters via CuAAC [1][2]. This dual reactivity in a single, low-molecular-weight (160.17 Da) building block minimizes steric perturbation of the target and simplifies probe synthesis compared to assembling separate reactive and reporter modules.

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